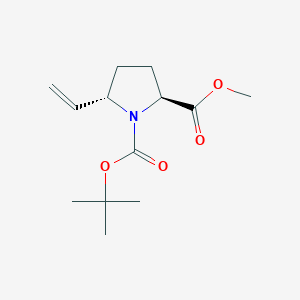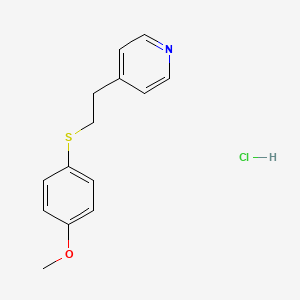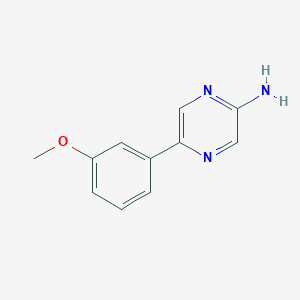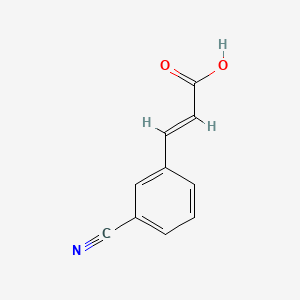
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate
説明
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, also known as tBMVPD, is an organic compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent with a range of synthetic and analytical uses. It is used to prepare a variety of compounds such as 1,2-diketones, 1,2-diamines, and vinylcyclopropanes. It is also used in the synthesis of a variety of natural products, such as steroids, alkaloids, and terpenes. In addition, tBMVPD has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
作用機序
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is an organic compound that acts as an alkylating agent. In an alkylation reaction, a nucleophilic species, such as an alkoxide ion, attacks an electrophilic species, such as an alkyl halide, resulting in the formation of an alkyl group. In the case of this compound, the nucleophilic species is the alkoxide ion, while the electrophilic species is the tert-butyl bromide. The reaction results in the formation of a tert-butyl group, which is then esterified with maleic anhydride to form the final product.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As an alkylating agent, it may have the potential to interact with nucleophilic sites on proteins or other biomolecules, but this has not been studied in detail.
実験室実験の利点と制限
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a versatile reagent that can be used in a variety of synthetic and analytical reactions. The main limitation of this compound is its potential toxicity, as it is an alkylating agent. It should be handled with care and proper safety precautions should be taken when working with it.
将来の方向性
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has a wide range of potential applications in organic chemistry and biochemistry. Future research should focus on exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, further studies should be conducted to determine the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, research should be conducted to explore the potential of this compound as a reagent
科学的研究の応用
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as steroids, alkaloids, and terpenes. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in organic synthesis and analytical chemistry. For example, it has been used as a reagent in the synthesis of 1,2-diketones, 1,2-diamines, and vinylcyclopropanes.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-7-8-10(11(15)17-5)14(9)12(16)18-13(2,3)4/h6,9-10H,1,7-8H2,2-5H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCITSLLADAFM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)

![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)


![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)

![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)
